molecular formula C9H13BrClN B2962501 (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride CAS No. 623143-34-0

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B2962501
CAS No.: 623143-34-0
M. Wt: 250.56
InChI Key: IGJRCDFUDNGJIS-FVGYRXGTSA-N
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Description

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is a chiral amine derivative characterized by a bromine atom at the meta position of the phenyl ring and an (S)-configured propan-1-amine moiety. The compound’s stereochemistry and halogen substitution pattern are critical to its physicochemical and biological properties, making it a subject of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRCDFUDNGJIS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-phenylpropan-1-amine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Resolution: The racemic mixture of 1-(3-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution agents or chromatography techniques.

    Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems for bromination and chiral resolution can significantly improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of azido derivatives or other substituted products.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or secondary amines.

Scientific Research Applications

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride, emphasizing differences in substituents, molecular properties, and research applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula M.Wt. (g/mol) Substituents/Modifications Purity Key Properties/Applications References
This compound C₉H₁₃BrClN ~278.6* 3-Br, (S)-propan-1-amine N/A Chiral intermediate, potential CNS agent Inferred
(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride C₉H₁₃BrClN 278.62 4-Br, (S)-propan-1-amine N/A Research chemical (neurotransmitter studies)
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine HCl C₉H₁₂Cl₂FN 224.1 2-Cl, 6-F, (S)-propan-1-amine ≥95% Lab reagent (discontinued)
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl C₈H₈BrClF₃N 290.51 3-Br, trifluoroethylamine, (S)-configuration N/A Fluorinated analog for drug discovery
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine HCl C₁₁H₁₇BrClN 278.62 3-Br, branched dimethylpropan-1-amine N/A Bulkier amine for material synthesis

*Molecular weight inferred from analogs with identical backbone.

Positional Isomerism: Bromine Substitution Effects

  • 3-Bromophenyl vs. 4-Bromophenyl: The meta (3-Br) substitution in the target compound contrasts with the para (4-Br) isomer in (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. Positional isomerism can drastically alter electronic and steric profiles. For example, in cytotoxicity studies of halogenated propenones, the 3-bromophenyl derivative (C3 in Fig 3.1) exhibited distinct activity compared to 4-substituted analogs, suggesting meta-substitution may enhance target binding in certain contexts .

Halogen Replacement: Chloro and Fluoro Derivatives

  • Chloro/Fluoro Substitution : The compound (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride (M.Wt. 224.1 g/mol) replaces bromine with smaller halogens (Cl, F) at ortho and para positions. This reduces molecular weight and may increase metabolic stability due to fluorine’s electronegativity . Such substitutions are common in optimizing pharmacokinetics.

Backbone Modifications: Trifluoroethyl and Dimethyl Groups

  • Trifluoroethylamine vs.
  • Dimethyl Branching : The dimethylpropan-1-amine moiety in 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride increases steric bulk, which could hinder enzymatic degradation or improve lipophilicity for blood-brain barrier penetration .

Stereochemical Considerations

The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions, particularly in CNS-targeting agents where chirality influences receptor binding efficiency and toxicity profiles.

Biological Activity

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom attached to a phenyl ring, contributing to its unique biological interactions. Its molecular formula is C10H12BrClN, with a molecular weight of approximately 264.59 g/mol. The presence of both an amine group and a bromine atom enhances its ability to interact with various biological targets.

The biological activity of this compound largely stems from its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may play a role in metabolic pathways associated with various diseases.
  • Receptor Binding : Its structural similarity to neurotransmitters suggests that it may interact with serotonin and dopamine receptors, influencing neurotransmitter systems involved in mood regulation and cognitive functions.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Neurological Disorders : Due to its psychoactive effects, the compound is being investigated for its potential role in treating conditions such as depression and anxiety.
  • Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, although specific data on this compound remains limited .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can modulate enzyme activity, suggesting potential applications in drug development.
  • Neurotransmitter Interaction : Research indicates that it may influence dopamine and norepinephrine levels, which are critical in mood regulation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(S)-1-(4-Bromophenyl)propan-1-amine HClStimulant properties; CNS interactionSimilar structure; potential antidepressant effects
3-Bromopropylamine hydrobromideLimited receptor interactionLacks phenyl ring; simpler structure
2-Bromoethylamine hydrobromideBasic amine activityShorter carbon chain; different reactivity

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